1-Aminoheptan-2-ol

Description

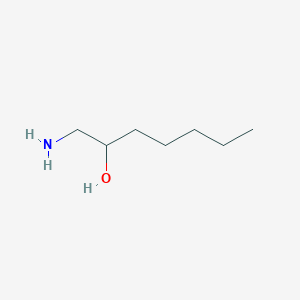

Structure

3D Structure

Properties

IUPAC Name |

1-aminoheptan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-2-3-4-5-7(9)6-8/h7,9H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLELJGOOIWJCOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557067 | |

| Record name | 1-Aminoheptan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51411-48-4 | |

| Record name | 1-Aminoheptan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminoheptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 1 Aminoheptan 2 Ol and Its Stereoisomers

Established Chemical Synthetic Routes to 1-Aminoheptan-2-ol

Overview of Key Chemical Transformations and Reagent Usage

The synthesis of this compound and related amino alcohols typically involves several key chemical transformations. Common strategies include the reduction of α-amino acids or the reductive amination of α-hydroxy ketones. Another prevalent method is the ring-opening of epoxides with an appropriate nitrogen nucleophile.

A general and efficient method for preparing 1-amino-alkan-2-ols involves the Henry reaction, which typically yields between 65% and 85%. This is followed by catalytic hydrogenation, for example, using a Palladium on carbon (Pd/C) catalyst in a dry alcohol solvent under a hydrogen atmosphere (approximately 2 atm), with yields for this step ranging from 80% to 85%. google.com

Key reagents and transformations are summarized in the table below:

| Transformation | Key Reagents and Conditions | Precursor(s) | Product(s) |

| Henry Reaction & Catalytic Hydrogenation | 1. Nitromethane, Base 2. Pd/C, H2, dry alcohol | Hexanal | 1-Nitroheptan-2-ol, then this compound |

| Reductive Amination | Ammonia (B1221849), H2, Hydrogenation Catalyst (e.g., Ni, Cu) | 1-Hydroxyheptan-2-one | This compound |

| Epoxide Ring-Opening | Ammonia or Azide (B81097) source (e.g., NaN3) followed by reduction | 1,2-Epoxyheptane | This compound |

Reductive Amination Pathways for Amino Alcohol Formation

Reductive amination is a versatile method for synthesizing amino alcohols from α-hydroxy carbonyl compounds. fkit.hr This process typically occurs in two stages. First, the α-hydroxy ketone reacts with an aminating agent, such as ammonia, to form an intermediate adduct. This adduct is then reduced in the presence of a hydrogenation catalyst to yield the corresponding α-amino alcohol. fkit.hr

For the synthesis of this compound, this pathway would start from 1-hydroxyheptan-2-one. The reaction with ammonia forms an imine or related intermediate, which is subsequently reduced to the final amino alcohol product. Catalysts for the reduction step commonly include metals like nickel or copper. fkit.hr

A significant challenge in reductive amination is the potential for side reactions, leading to the formation of secondary and tertiary amines. fkit.hr However, conditions can be optimized to favor the formation of the desired primary amine.

Approaches Employing Epoxide Precursors

The ring-opening of epoxides is a direct and widely used method for the synthesis of β-amino alcohols. growingscience.comwikipedia.orgrsc.org This reaction involves the nucleophilic attack of an amine or an amine equivalent on the epoxide ring, resulting in the formation of a vicinal amino alcohol. growingscience.com For the synthesis of this compound, the starting material would be 1,2-epoxyheptane. chemsrc.com

The reaction can be carried out using ammonia, which directly attacks the epoxide ring. wikipedia.org Alternatively, an azide source like sodium azide can be used to open the ring, forming an azido (B1232118) alcohol intermediate. This intermediate is then reduced to the amino alcohol. This two-step approach is often efficient and can be performed under mild conditions. thieme-connect.com

The regioselectivity of the epoxide ring-opening is a crucial aspect. In the case of 1,2-epoxyheptane, the nucleophilic attack preferentially occurs at the less sterically hindered terminal carbon, leading to the desired this compound. researchgate.net Various catalysts, including Lewis acids and solid acid catalysts, can be employed to facilitate the reaction and improve yields and regioselectivity. rsc.orgresearchgate.netorganic-chemistry.org A metal- and solvent-free approach using acetic acid has also been reported to be effective. rsc.org

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of significant interest for applications in asymmetric synthesis and pharmaceuticals. This is achieved through asymmetric synthesis approaches, with a strong emphasis on chemoenzymatic and biocatalytic strategies.

Asymmetric Synthesis Approaches

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally friendly routes to enantiopure amino alcohols. sci-hub.sersc.org These strategies leverage the stereoselectivity of enzymes to resolve racemic mixtures or to directly synthesize a single enantiomer.

One common chemoenzymatic approach involves the kinetic resolution of a racemic mixture of the amino alcohol. For instance, a lipase (B570770) can be used to selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated forms. A patent describes a method for the resolution of racemic 1-amino-alkan-2-ols, including this compound, using an enantiomer of N-tosyl-leucine to form diastereoisomeric salts that can be separated by crystallization. google.com In a specific example, 1 equivalent of racemic this compound is reacted with 0.5 to 1 equivalent of an enantiomer of N-tosyl-leucine in a waterless organic solvent. After agitation, the pure diastereoisomeric salt can be recovered by filtration. google.com

Biocatalytic reductive amination of α-hydroxy ketones using engineered amine dehydrogenases (AmDHs) is a powerful method for the direct synthesis of enantiopure amino alcohols. researchgate.net For example, AmDHs derived from amino acid dehydrogenases can catalyze the asymmetric reductive amination of α-hydroxy ketones with ammonia to produce chiral amino alcohols with high conversion rates and excellent enantiomeric excess. researchgate.net

The table below summarizes some biocatalytic approaches for the synthesis of chiral amino alcohols:

| Biocatalytic Strategy | Enzyme Type | Substrate | Product | Key Findings |

| Kinetic Resolution | Lipase (e.g., from Candida rugosa) | Racemic Epoxide and Amine | Enantiopure β-Amino Alcohol | Can achieve 70-90% yield in 8-12 hours in diisopropyl ether. mdpi.com |

| Reductive Amination | Amine Dehydrogenase (AmDH) | α-Hydroxy Ketone | Enantiopure Vicinal Amino Alcohol | Engineered AmDHs can provide high conversions (up to 99%) and enantiomeric excess (>99% ee). researchgate.net |

| Transaminase Cascade | Transaminase, Carbonyl Reductase, Glucose Dehydrogenase | Amino Alcohol | Enantiopure Vicinal 1,2-Diol | Can be used to produce chiral diols from amino acids with high yields and excellent ee. researchgate.net |

Enantioselective Reductions and Aminations

The direct synthesis of enantiomerically pure this compound can be achieved through asymmetric chemical transformations. One of the primary routes is the asymmetric reductive amination of the corresponding α-hydroxy ketone, 1-hydroxyheptan-2-one. This method employs chiral catalysts or reagents to stereoselectively introduce the amino group while reducing the imine intermediate.

Another key strategy is the enantioselective reduction of an α-amino ketone. This approach, however, is less common due to the potential instability of the α-amino ketone precursor. The synthesis of linear amino alcohols like this compound is often accomplished through the reduction of amino acids or the reductive amination of ketones. These flexible structures are valuable in a variety of applications, though achieving high stereochemical control can be challenging without specialized catalysts. Biocatalytic methods, particularly using engineered amine dehydrogenases, have emerged as a highly effective one-step process for the asymmetric reductive amination of α-hydroxy ketones, offering high enantiopurity under mild conditions. frontiersin.org

Enzyme Engineering and Directed Evolution for Stereocontrol in Amino Alcohol Synthesis

Biocatalysis offers a powerful and green alternative for the synthesis of chiral amino alcohols. rsc.org The high substrate specificity of natural enzymes can sometimes limit their application, necessitating enzyme engineering to achieve desired activity on non-natural substrates like those required for this compound synthesis. nih.gov

Directed evolution and rational design are key techniques used to engineer enzymes with enhanced properties. nih.govacs.org Through iterative rounds of mutagenesis and high-throughput screening, enzymes such as amine dehydrogenases (AmDHs), transaldolases, and decarboxylases can be modified to exhibit improved substrate scope, catalytic efficiency, and stereoselectivity. frontiersin.orgnih.govnih.gov For instance, engineered AmDHs have been developed that can asymmetrically reduce α-hydroxy ketones to produce chiral amino alcohols with excellent enantiomeric excess (>99% ee). frontiersin.orgacs.org Similarly, biocatalytic cascades, which use multiple enzymes in a single pot, have been engineered to convert achiral aldehydes or diols into enantiomerically pure 1,2-amino alcohols. rsc.orgnih.govornl.gov Combining process optimization with the engineering of a rate-limiting enzyme can increase amino alcohol production significantly, in some cases nearly 30-fold with over 99% selectivity. rsc.org

| Enzyme/System | Engineering Strategy | Substrate Type | Key Outcome | Reference |

|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Directed Evolution | α-Hydroxy Ketones | Synthesis of (R)-chiral amino alcohols with >99% ee. | frontiersin.orgacs.org |

| Two-Enzyme Cascade | Engineering of rate-limiting AmDH | C4–C7 Diols | ~30-fold increase in amino alcohol production; 99% selectivity. | rsc.orgornl.gov |

| Transaldolase (ObiH) & Decarboxylase | Directed Evolution (SUMS) | Aldehydes | Expanded substrate scope overlap for one-pot cascade synthesis of various 1,2-amino alcohols. | nih.gov |

| Pyridoxal-5'-phosphate (PLP)-dependent enzymes | Directed Evolution | Glycine & α-branched amino acids | Stereoselective C(sp3)–C(sp3) bond formation for non-canonical amino acid synthesis. | nih.gov |

Chiral Resolution Techniques for 1-Amino-alkan-2-ol Compounds

When direct asymmetric synthesis is not feasible, the resolution of a racemic mixture of 1-amino-alkan-2-ol is a common alternative to obtain the pure enantiomers.

Diastereomeric Salt Formation and Preferential Crystallization Methods

A classic and widely used method for resolving racemic amines is their conversion into a pair of diastereomeric salts by reaction with a chiral resolving agent. wikipedia.orglibretexts.org For amino alcohols like this compound, chiral acids such as tartaric acid, mandelic acid, or their derivatives are suitable resolving agents. libretexts.orglibretexts.org The resulting diastereomeric salts possess different physical properties, notably solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org Once separated, the pure enantiomer of the amino alcohol can be recovered by treating the salt with a base. wikipedia.org

A specific method for the resolution of 1-amino-alkan-2-ols, including this compound (AHP), involves the use of an enantiomer of N-tosyl-leucine (TOSLEU) as the resolving agent. google.com The process involves dissolving one equivalent of racemic AHP and 0.5 to 1 equivalent of R- or S-TOSLEU in a suitable solvent like absolute ethanol (B145695). google.com After a period of agitation, the less soluble diastereomeric salt precipitates and can be collected by filtration. google.com The patent literature also notes that for certain 1-amino-alkan-2-ols, the addition of trans-cinnamic acid can induce the formation of a conglomerate, which facilitates separation via preferential crystallization techniques, significantly improving yields and enantiomeric purity to levels around 99%. google.com

| Amino Alcohol | Resolving Agent | Solvent | Concentration (% by mass) | Reference |

|---|---|---|---|---|

| 1-Aminopropan-2-ol (B43004) (APR) | (R)- or (S)-TOSLEU | Absolute Ethanol | ~19% | google.com |

| 1-Aminobutan-2-ol (ABU) | (R)- or (S)-TOSLEU | Absolute Ethanol | ~7% | google.com |

| 1-Aminohexan-2-ol (AHX) | (R)- or (S)-TOSLEU | Absolute Ethanol | ~12% | google.com |

| This compound (AHP) | (R)- or (S)-TOSLEU | Absolute Ethanol | ~9% | google.com |

Preferential crystallization, also known as resolution by entrainment, is applicable to racemic compounds that crystallize as conglomerates—a physical mixture of separate crystals of each enantiomer. rsc.org The process involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, which then crystallizes out preferentially. mpg.de

Biocatalytic Kinetic Resolution and Dynamic Kinetic Resolution of Racemic Mixtures

Enzymatic methods provide highly selective routes for chiral resolution under mild conditions.

Biocatalytic Kinetic Resolution (KR) involves the use of an enzyme that selectively catalyzes the transformation of one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high enantiomeric purity. wikipedia.orgwur.nl Lipases are commonly used for the kinetic resolution of racemic amino alcohols via enantioselective acylation. mdpi.comsci-hub.se In this process, an acyl donor (e.g., an ester like ethyl acetate) is used, and the lipase selectively acylates one enantiomer (e.g., at the amino or hydroxyl group), leaving the other enantiomer untouched. sci-hub.sewhiterose.ac.uk The acylated product and the remaining amino alcohol can then be separated.

Dynamic Kinetic Resolution (DKR) is a more advanced technique that can theoretically convert 100% of a racemic starting material into a single enantiomerically pure product. wikipedia.orgprinceton.edu DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. diva-portal.org For 1,2-amino alcohols, this typically involves a combination of a lipase (for the selective acylation) and a metal-based racemization catalyst (e.g., a ruthenium or palladium complex). wikipedia.orgwikipedia.orgdiva-portal.org As the faster-reacting enantiomer is consumed by the enzyme, the racemization catalyst continuously converts the remaining slow-reacting enantiomer back into the racemate, ensuring a constant supply of the substrate for the enzyme. wikipedia.org This process overcomes the 50% theoretical yield limit of standard kinetic resolution. princeton.edu

Synthesis of Advanced this compound Derivatives and Analogues

The structural and functional diversity of this compound can be expanded through chemical modifications to create advanced derivatives and analogues for various applications.

Strategies for Structural Modification and Functionalization

The presence of two reactive functional groups, the primary amine and the secondary alcohol, allows for a wide range of structural modifications on the this compound scaffold. ontosight.ai

N-Functionalization: The primary amino group is a versatile handle for introducing new functionalities. It can readily undergo reactions such as alkylation, acylation, and arylation. For example, the amino group of (R)-2-aminoheptan-1-ol, a close analogue, has been functionalized by reaction with 2-chloro-pyrido[3,2-d]pyrimidine (B2407896) to form a key intermediate in the synthesis of potential Toll-like receptor modulators. googleapis.com Another general strategy involves the reaction of amino alcohols with haloesters, such as (S)-3-bromo-2-methylpropyl 3-(3,4,5-trimethoxyphenyl)acrylate, in the presence of a base like potassium carbonate to yield N-substituted derivatives. core.ac.uk

O-Functionalization: The secondary hydroxyl group can be targeted for reactions like esterification, etherification, or conversion to a leaving group for subsequent nucleophilic substitution.

C-H Functionalization: Modern synthetic methods, including transition-metal-catalyzed C-H functionalization, offer advanced strategies for modifying the heptane (B126788) backbone, although these are more complex. chinesechemsoc.orgacs.org Such methods could enable the introduction of various substituents at positions that are otherwise unreactive, leading to novel analogues.

These functionalization strategies allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, polarity, and steric profile, to suit specific applications in materials science or as intermediates in complex organic synthesis.

Synthesis of Complex Molecular Architectures Incorporating this compound Substructures

The this compound moiety, particularly in its enantiomerically pure form, serves as a crucial chiral building block, or synthon, in asymmetric synthesis. nih.gov Its bifunctional nature, possessing both an amino and a hydroxyl group on adjacent carbons, allows for its incorporation into a variety of complex molecular frameworks, including heterocyclic systems and natural product analogues. nih.govresearchgate.net The utility of such 1,2-amino alcohols is widely recognized in the synthesis of biologically active molecules. researchgate.netacs.org

Role as a Chiral Precursor

The stereochemistry of this compound is critical, as the enantiomeric purity of a chiral synthon directly influences the stereoselectivity of the reaction and the purity of the final product. nih.gov Obtaining enantiomerically pure forms of this compound is therefore a key preliminary step for its use in complex synthesis. A patented method details the resolution of racemic this compound (AHP) through biased crystallization using N-tosyl-leucine as a resolving agent. google.comgoogle.com This process involves the formation of diastereoisomeric salts with differing solubilities, allowing for their separation. google.comgoogle.com

The specific conditions for the resolution of (±)-1-aminoheptan-2-ol using the S-enantiomer of N-tosyl-leucine in absolute ethanol are detailed in the table below. google.com

| Parameter | Value |

| Reactant 1 | (±)-1-aminoheptan-2-ol (AHP) |

| Reactant 2 (Resolving Agent) | (S)-N-tosyl-leucine (TOSLEU) |

| Molar Ratio (AHP:TOSLEU) | 1 equivalent : 0.5 to 1 equivalent |

| Solvent | Absolute Ethanol |

| Concentration | ~9% by mass |

| Agitation Time | 4 hours |

| Outcome | Filtration of the suspension to recover the pure, less soluble diastereoisomeric salt. google.com |

This resolution provides the enantiomerically pure starting material essential for stereoselective synthesis. google.com

Application in Natural Product and Heterocycle Synthesis

While direct total synthesis examples starting explicitly from this compound are not extensively detailed in the provided research, its structural motif is integral to synthetic strategies for complex targets like alkaloids. For instance, the asymmetric synthesis of the natural product (-)-sparteine, an anti-arrhythmic agent, was achieved from ethyl 7-iodohept-2-enoate. nih.gov This six-step synthesis involves a key Michael addition that connects amino ester fragments, a strategy where an amino alcohol substructure is a logical precursor or intermediate. nih.gov

Furthermore, general synthetic methodologies highlight the versatility of the 1,2-amino alcohol backbone. One-pot decarboxylation-alkylation processes on β-hydroxy amino acids, which share the same core structure, can yield a diverse range of 1,2-amino alcohol derivatives. nih.gov This method allows for the formation of bi- and polycyclic systems that serve as valuable precursors for various alkaloid cores and iminosugars. nih.gov Similarly, enantiomerically pure α-amino alcohols are used as starting points for the stereoselective synthesis of complex heterocyclic structures such as substituted piperidines. researchgate.net These approaches underscore the potential of this compound as a foundational element for building intricate molecular architectures.

Modern biocatalytic methods are also being developed to produce enantiopure β-amino alcohols. acs.org Engineered amine dehydrogenases (AmDHs) can be used for the asymmetric reductive amination of α-hydroxy ketones, providing a direct and highly stereoselective route to chiral amino alcohols with up to 99% conversion and over 99% enantiomeric excess (ee). researchgate.net Such enzymatic strategies represent a powerful tool for generating the specific stereoisomers of this compound required for the synthesis of advanced, high-value molecules. researchgate.netacs.org

Advanced Spectroscopic and Computational Characterization of 1 Aminoheptan 2 Ol

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for identifying and characterizing chemical structures. By analyzing the interaction of molecules with electromagnetic radiation or their behavior in magnetic fields, detailed information about functional groups, connectivity, and stereochemistry can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic structure determination, providing detailed information about the carbon-hydrogen framework and the electronic environment of nuclei. For 1-Aminoheptan-2-ol, NMR techniques, including ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments (such as COSY, HSQC, and HMBC), are crucial for confirming the connectivity of the amine and hydroxyl groups to the heptane (B126788) chain.

The presence of a chiral center at the C2 position means that this compound exists as enantiomers. NMR spectroscopy, particularly when employing chiral derivatizing agents or chiral solvating agents, can be used to differentiate between these enantiomers by creating diastereomeric species with distinct NMR signals. Studies on similar chiral amino alcohols have shown that specific proton signals, such as those adjacent to the chiral centers or functional groups, exhibit characteristic chemical shifts and coupling patterns that are diagnostic of their stereochemical configuration scribd.comoup.combath.ac.uk. For this compound, the signals corresponding to the protons on C1, C2, and C3 would be particularly informative for confirming connectivity and, with appropriate chiral auxiliaries, for assessing enantiomeric purity scribd.com.

Vibrational Spectroscopy (IR and Raman) for Conformational Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, offering insights into the presence of functional groups, molecular symmetry, and intermolecular interactions like hydrogen bonding. For this compound, IR and Raman spectroscopy would reveal characteristic absorption/scattering bands corresponding to the stretching and bending vibrations of O-H, N-H, C-H, C-O, and C-N bonds.

The O-H stretching vibration, typically observed in the region of 3200-3600 cm⁻¹, is highly sensitive to hydrogen bonding spectroscopyonline.com. In this compound, the presence of both an alcohol and an amine group allows for both intramolecular and intermolecular hydrogen bonding. The position, shape, and intensity of the O-H and N-H stretching bands can provide evidence for the extent and nature of these interactions. For instance, strong, broad O-H stretching bands often indicate significant intermolecular hydrogen bonding, which can influence the molecule's conformation spectroscopyonline.comnih.gov. Raman spectroscopy, in particular, can be sensitive to conformational changes and the presence of specific hydrogen bonding networks cuni.czolemiss.edu.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns. For this compound, MS would confirm its molecular formula (C₇H₁₇NO) and molecular weight (131.22 g/mol ) nih.govepa.gov.

Alcohols and amines typically exhibit characteristic fragmentation patterns in mass spectrometry. Alcohols can undergo α-cleavage, where the C-C bond adjacent to the hydroxyl group breaks, often leading to a resonance-stabilized cation. They can also undergo dehydration, losing a water molecule (M-18) to form an alkene radical cation gbiosciences.comlibretexts.orgjove.com. Amines, on the other hand, typically show an odd-numbered molecular ion peak and fragmentation via α-cleavage adjacent to the C-N bond libretexts.org. The fragmentation pattern of this compound would likely involve a combination of these processes, yielding fragment ions that can be used to confirm its structure and assess its purity by identifying any extraneous peaks.

Specialized Spectroscopic Methods for Chiral Species (e.g., Circular Dichroism)

Given that this compound possesses a chiral center at C2, specialized techniques for analyzing chiral molecules are essential for determining its absolute configuration and enantiomeric purity. Circular Dichroism (CD) spectroscopy is a primary method for this purpose. CD measures the differential absorption of left and right circularly polarized light by chiral molecules.

When this compound interacts with a chiral environment, such as a chiral probe molecule or a chiral stationary phase in chromatography, it can induce a CD signal nih.govacs.orgnsf.govnsf.govnih.gov. Studies have shown that chiral amino alcohols can form diastereomeric complexes with chiral selectors, leading to distinct CD spectra that can be correlated with their absolute configuration nih.govacs.orgnsf.govhilarispublisher.com. For instance, reacting this compound with achiral aldehydes can form Schiff bases, which, if the amino alcohol is chiral, will be chiral imines exhibiting CD activity nsf.govnsf.gov. The intensity and sign of the induced CD signals can be used to determine the enantiomeric excess (ee) of the sample nsf.govnih.gov. Vibrational Circular Dichroism (VCD) is another technique that can complement electronic CD (ECD) by providing information about the entire molecule's vibrational modes and their chirality, offering a more robust assignment of absolute configuration hilarispublisher.com.

Computational Chemistry for Electronic Structure and Mechanistic Insights

Computational chemistry methods, particularly quantum chemical calculations, complement experimental spectroscopic data by providing theoretical insights into molecular structure, electronic properties, and reaction mechanisms.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Geometric Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules, including optimizing their geometries and predicting various properties. For this compound, DFT calculations can provide highly accurate predictions of its equilibrium molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations can also predict vibrational frequencies, which can be compared with experimental IR and Raman spectra for validation nih.govu-tokyo.ac.jpriken.jp.

DFT can also be employed to calculate electronic properties such as molecular orbital energies (HOMO-LUMO gap), charge distributions, and dipole moments. These properties are directly related to the molecule's reactivity, polarity, and spectroscopic behavior. For chiral molecules like this compound, DFT can also be used to calculate chiroptical properties, such as electronic circular dichroism (ECD) spectra, which can then be compared with experimental CD data to assign the absolute configuration hilarispublisher.comu-tokyo.ac.jparxiv.org. The optimization of various conformers of this compound and the subsequent calculation of their relative energies and chiroptical properties are crucial for a comprehensive understanding of its behavior hilarispublisher.comarxiv.org.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to elucidate the three-dimensional structures, flexibility, and interaction profiles of molecules. For this compound, these methods are crucial for understanding how its specific arrangement of functional groups influences its behavior in various environments.

Conformational Landscape Analysis: The molecule this compound possesses a chiral center at the C2 position and features both a primary amine (-NH2) and a secondary alcohol (-OH) group along a seven-carbon chain. This structure allows for a variety of possible spatial arrangements, or conformations, arising from rotations around single bonds. Molecular modeling, often employing quantum chemical calculations like Density Functional Theory (DFT) or semi-empirical methods, is used to identify the most energetically stable conformers. These calculations typically predict the relative energies of different rotamers, providing insights into the molecule's preferred three-dimensional shapes.

Subsequently, molecular dynamics simulations extend this analysis by simulating the molecule's movement over time, often at specific temperatures. These simulations explore the dynamic interconversion between different conformers and provide information on the population distribution of each conformer. This dynamic exploration is vital for understanding how the molecule behaves in solution or in interaction with other species. The conformational landscape, therefore, describes the ensemble of stable and accessible three-dimensional structures that this compound can adopt.

Intermolecular Interactions: The presence of the amine and hydroxyl groups makes this compound capable of engaging in significant intermolecular interactions, primarily hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amine group can act as a hydrogen bond donor and acceptor (via its lone pair). These interactions are critical for determining the molecule's solubility, its behavior in solution, and its binding affinity to other molecules or surfaces.

Typical Simulation Data Outputs:

| Parameter | Description | Typical Units | Example Data Range (Hypothetical) |

| Conformer Population (%) | Percentage of time a specific low-energy conformation is observed during simulation. | % | 10-70 |

| Dihedral Angle (degrees) | Rotational angle around a specific bond, characterizing the molecule's conformation. | Degrees | -180 to +180 |

| Root Mean Square Deviation (RMSD) | Measure of structural deviation from a reference conformation over time, indicating flexibility. | Å | 0.1-5.0 |

| Hydrogen Bond Lifetime (ps) | Average duration for which a hydrogen bond between specific atoms persists during the simulation. | ps | 0.5-10.0 |

| Radial Distribution Function (RDF) | Probability of finding an atom/molecule at a given distance from a reference atom/molecule. | N/A | Peaks indicate preferred distances |

| Solvation Energy (kJ/mol) | Energy associated with dissolving the molecule in a solvent, influenced by intermolecular interactions. | kJ/mol | -20 to -80 |

Prediction of Reactivity Parameters and Reaction Pathways

Computational chemistry plays a vital role in predicting the reactivity of chemical compounds by analyzing their electronic structure and energy profiles. For this compound, understanding its potential reaction pathways and key reactivity parameters is essential for predicting its chemical behavior in synthesis and biological contexts.

Functional Group Reactivity: this compound contains two primary reactive functional groups: a primary amine (-NH2) and a secondary alcohol (-OH).

Primary Amine Group: This group is nucleophilic due to the lone pair of electrons on the nitrogen atom. It can readily undergo protonation in acidic conditions, acting as a base. Computational methods can predict its basicity through the calculation of its pKa value. The amine group can also participate in nucleophilic addition and substitution reactions, such as acylation, alkylation, and reactions with carbonyl compounds.

Secondary Alcohol Group: The oxygen atom in the hydroxyl group possesses lone pairs, making it weakly nucleophilic. The hydrogen atom on the hydroxyl group is acidic, allowing for deprotonation to form an alkoxide. The alcohol can undergo oxidation to form a ketone (at the C2 position), esterification, or etherification.

Prediction of Reactivity Parameters and Pathways: Computational methods, particularly those based on quantum mechanics like DFT, are employed to calculate key reactivity descriptors. These include:

pKa Values: Predicting the acidity of the hydroxyl proton and the basicity of the amine nitrogen is crucial for understanding ionization states under different pH conditions and predicting acid-base catalyzed reactions researchgate.netmdpi.com.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most reactive sites for electrophilic and nucleophilic attack, respectively. The HOMO typically corresponds to electron-rich areas (like the amine nitrogen or alcohol oxygen), while the LUMO often localizes on electron-deficient areas.

Reaction Barriers and Transition States: Computational studies can map out potential reaction pathways by identifying transition states and calculating the activation energy barriers for specific transformations (e.g., oxidation of the alcohol, alkylation of the amine). This allows for the prediction of which reactions are kinetically favored.

Charge Distribution: Mulliken or Löwdin population analyses can reveal the partial atomic charges on different atoms, highlighting nucleophilic (e.g., N, O) and electrophilic (e.g., carbons adjacent to electronegative atoms) centers.

Quantitative Structure-Property Relationship (QSPR) models and machine learning approaches can also be used to predict various physicochemical properties that influence reactivity, such as solubility and partition coefficients, based on the molecule's structure mdpi.comresearchgate.net. Furthermore, methods for enantiomeric separation, such as those involving chiral resolving agents, indirectly relate to the compound's stereochemical properties and potential for diastereomeric interactions, which are a form of chemical interaction google.comgoogle.com.

Typical Reactivity Parameters Predicted Computationally:

| Parameter | Description | Computational Method Examples | Typical Predicted Value Range (Hypothetical) |

| pKa (Amine) | Basic dissociation constant of the protonated amine group. | DFT, G4MP2, QSPR | 9.0 - 11.0 |

| pKa (Alcohol) | Acidic dissociation constant of the hydroxyl proton. | DFT, G4MP2, QSPR | 15.0 - 18.0 |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. | DFT, Semi-empirical | -5.0 to -7.0 |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. | DFT, Semi-empirical | -0.5 to -2.0 |

| Activation Energy (kJ/mol) | Energy barrier for a specific chemical reaction pathway. | DFT (Transition State Search) | 50 - 200 |

| Partial Atomic Charge (N) | Net charge on the nitrogen atom, influencing its nucleophilicity. | Mulliken, Löwdin, NBO | -0.5 to -0.8 (e) |

| Partial Atomic Charge (O) | Net charge on the oxygen atom, influencing its nucleophilicity and hydrogen bonding capability. | Mulliken, Löwdin, NBO | -0.7 to -1.0 (e) |

| Dipole Moment (Debye) | Measure of the molecule's overall polarity, affecting intermolecular interactions and solubility. | DFT | 1.0 - 3.0 |

Compound Names Table

| Common Name | IUPAC Name | Molecular Formula |

| This compound | This compound | C₇H₁₇NO |

Chemical Reactivity, Mechanistic Studies, and Catalytic Applications of 1 Aminoheptan 2 Ol

Fundamental Chemical Reactions and Transformations of the Amino Alcohol Functionalities

The presence of both an amine and an alcohol group in 1-aminoheptan-2-ol allows it to participate in a wide array of chemical reactions characteristic of these functional groups. The primary amine group can undergo nucleophilic attacks, act as a base, and form derivatives such as amides, imines, and salts. The secondary alcohol group can participate in reactions like esterification, etherification, oxidation, and hydrogen bonding. ontosight.ai

Key transformations include:

Reactions of the Amine Group:

Acylation: Reaction with acyl halides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Condensation: Formation of imines or enamines with aldehydes or ketones.

Salt Formation: Reaction with acids to form ammonium (B1175870) salts.

Reactions of the Alcohol Group:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides or tosylates under basic conditions to form ethers.

Oxidation: The secondary alcohol can be oxidized to a ketone.

The proximity of these two functional groups can also facilitate intramolecular reactions, such as the formation of cyclic structures like oxazolidines under specific dehydrating or catalytic conditions.

Mechanistic Investigations of Reactions Involving this compound

While detailed mechanistic studies specifically focused on this compound are not extensively detailed in the provided literature, the general mechanisms governing reactions of amino alcohols are well-established and applicable. For instance, enzymatic transformations involving related amino alcohols, such as 2-aminobutan-1-ol (B80463) and 1-aminopropan-2-ol (B43004), have been investigated. Lipases, like Candida cylindracea lipase (B570770) (CCL), have been shown to catalyze the aminolysis of esters with amino alcohols. whiterose.ac.uk In such enzymatic reactions, the mechanism typically involves the enzyme activating the ester substrate, followed by a nucleophilic attack from either the amine or hydroxyl group of the amino alcohol. This leads to the formation of amide or ester products, respectively, with the enzyme facilitating stereocontrol in enantioselective processes. whiterose.ac.uk The precise role of the amino and hydroxyl groups in coordinating to metal catalysts or interacting with enzyme active sites is crucial for directing the stereochemical outcome of these reactions.

This compound as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Chiral amino alcohols, including compounds structurally analogous to this compound, are recognized for their significant utility in asymmetric synthesis, serving as chiral building blocks, auxiliaries, ligands for metal catalysts, or even as organocatalysts. acs.org The inherent chirality at the C2 position, when the compound is in an enantiomerically pure form, allows this compound to be a valuable source for introducing stereochemical control into chemical transformations. acs.org

Design and Synthesis of this compound-Derived Chiral Ligands

The design and synthesis of chiral ligands derived from this compound typically involve the chemical modification of its amine and/or hydroxyl functionalities. These modifications can create bidentate (N,O) or tridentate ligands capable of coordinating to transition metal centers. acs.org Such ligands create a chiral environment around the metal, which then dictates the stereochemical course of catalytic reactions. While specific examples of ligands synthesized exclusively from this compound are not detailed in the immediate search results, the general strategy involves derivatizing the functional groups to optimize binding to a metal and influence substrate approach. acs.orgresearchgate.net

Enantioselective Transformations Mediated by this compound-Based Catalysts

Although direct examples of catalysts based solely on this compound are limited in the provided text, related chiral amino alcohols have been employed in enantioselective synthesis. For instance, enzymes like lipases have been utilized for the enantioselective acylation of amino alcohols. whiterose.ac.uk The broader class of chiral β-amino alcohols serves as important intermediates and components in catalytic systems designed to produce enantiomerically enriched products. acs.orgresearchgate.net The principle involves using the chiral scaffold of the amino alcohol, either as a ligand in a metal complex or as part of an organocatalytic system, to guide the reaction towards the preferential formation of one enantiomer.

Understanding Enantioselectivity and Diastereoselectivity in Catalytic Systems

The achievement of enantioselectivity and diastereoselectivity in catalytic systems employing chiral auxiliaries or ligands like those derived from amino alcohols is rooted in the differential stabilization of diastereomeric transition states. The chiral environment established by the auxiliary or ligand influences the energy landscape of the reaction, favoring the formation of one stereoisomer over others. acs.orgresearchgate.netnih.gov The specific steric and electronic properties of the chiral molecule, including the spatial arrangement of its functional groups (such as the amine and hydroxyl groups in this compound), are critical in dictating the interactions with the substrate and the transition state, thereby controlling the enantiomeric excess (ee) of the product. acs.orgresearchgate.netnih.gov

Role as a Reagent and Building Block in Complex Organic Syntheses

This compound is a valuable reagent and building block in organic synthesis due to its bifunctional nature and the potential for chirality. ontosight.aiacs.orgresearchgate.net It can be utilized in the synthesis of pharmaceuticals, surfactants, and other complex organic molecules. cymitquimica.com

A significant application lies in its use as a chiral synthon. Racemic mixtures of 1-aminoalkan-2-ols, including this compound, can be resolved into their individual enantiomers through diastereomeric salt formation. This process typically involves reacting the racemic amino alcohol with a chiral resolving agent, such as enantiomerically pure N-tosyl-leucine, in a suitable solvent. google.comgoogle.com The resulting diastereomeric salts exhibit different solubilities, allowing for the separation of one enantiomer via crystallization. For example, reacting racemic this compound with enantiomerically pure N-tosyl-leucine in ethanol (B145695) can yield a diastereomeric salt that can be isolated by filtration, after which the pure enantiomer of this compound can be regenerated. google.com This method is crucial for obtaining enantiopure forms of this compound, which are then employed in stereoselective syntheses.

Data Tables

Table 1: Resolution of Racemic 1-Aminoalkan-2-ols via Diastereomeric Salt Formation

| Racemic Amino Alcohol | Resolution Agent | Solvent | Concentration (w/w) | Agitation Time | Recovered Enantiomer Purity (Typical) | Reference |

| This compound | (R)- or (S)-N-tosyl-leucine | Waterless ethanol | ~9% | 4 hours | >99% | google.com |

| 1-Aminobutan-2-ol | (R)- or (S)-N-tosyl-leucine | Waterless ethanol | ~7% | 4 hours | Not specified | google.com |

| 1-Aminopropan-2-ol | (R)- or (S)-N-tosyl-leucine | Waterless ethanol | ~19% | 4 hours | Not specified | google.com |

Table 2: Enzymatic Transformations of Related Amino Alcohols

| Reaction Type | Substrate/Amine Donor | Catalyst | Solvent | Product (Chiral Amide) | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Aminolysis | Ethyl-2-chloropropionate + n-butylamine | CCL | Hexane | (S)-amide | 26-85 | up to 95% | whiterose.ac.uk |

| Aminolysis | Ethyl-2-chloropropionate + 1-phenylethylamine | CCL | Hexane | (2S,1'R) & (2R,1'S) amide | 15 (total) | 46% & 95% | whiterose.ac.uk |

| Aminolysis | Racemic ethyl-2-bromopropionate + dodecylamine | CCL | Hexane | (S)-amide | N/A | 64% | whiterose.ac.uk |

Comparative Analysis and Structure Property Relationships of Amino Alcohols

Comparative Reactivity and Stereochemical Behavior of 1-Aminoheptan-2-ol Isomers (e.g., 2-Aminoheptan-1-ol (B13554439), 3-Aminoheptan-2-ol)

The constitutional isomerism in aminoheptanols, where the amino and hydroxyl groups are positioned at different carbons along the heptane (B126788) chain, leads to distinct physical and chemical properties. While detailed reactivity data for this compound and its isomers is not extensively documented in publicly available literature, we can infer their behavior based on general principles of organic chemistry and studies on analogous compounds.

The relative positions of the amine and alcohol functionalities dictate their potential for intramolecular interactions, such as hydrogen bonding, which can influence their conformational preferences and, consequently, their reactivity. For instance, the proximity of the two functional groups in this compound allows for the formation of a five-membered ring-like structure through intramolecular hydrogen bonding. This interaction can affect the nucleophilicity of the amino group and the acidity of the hydroxyl group.

In contrast, isomers like 2-aminoheptan-1-ol and 3-aminoheptan-2-ol (B13265082) will exhibit different intramolecular hydrogen bonding patterns, leading to varied reactivity profiles. The steric environment around the functional groups also plays a crucial role. For example, the primary alcohol in 2-aminoheptan-1-ol is less sterically hindered than the secondary alcohol in this compound and 3-aminoheptan-2-ol, which could influence the rates of reactions involving the hydroxyl group, such as esterification or oxidation.

Stereochemistry adds another layer of complexity. For chiral isomers like (R)- and (S)-1-aminoheptan-2-ol, their interaction with other chiral molecules, such as in catalytic processes, will be different, leading to enantioselective transformations. The spatial arrangement of the amino and hydroxyl groups in each enantiomer creates a unique chiral environment that can preferentially bind to one enantiomer of a substrate or reagent.

A comparative table of selected properties for these isomers is presented below, based on available data and theoretical predictions.

| Property | This compound | 2-Aminoheptan-1-ol | 3-Aminoheptan-2-ol |

| Molecular Formula | C₇H₁₇NO | C₇H₁₇NO | C₇H₁₇NO |

| Molecular Weight | 131.22 g/mol | 131.22 g/mol | 131.22 g/mol chemsrc.com |

| Functional Group Position | 1-amino, 2-ol | 2-amino, 1-ol | 3-amino, 2-ol |

| Chirality | Chiral at C2 | Chiral at C2 | Chiral at C2 and C3 |

This table is populated with theoretical data and information from available chemical databases. Experimental data on reactivity and stereochemical behavior is limited.

Structural and Functional Comparisons with Other Chiral Amino Alcohols (e.g., 1-Aminopropan-2-ol (B43004), 1-Aminopentan-2-ol)

Extending the comparative analysis to other chiral amino alcohols with varying alkyl chain lengths, such as 1-aminopropan-2-ol and 1-aminopentan-2-ol (B1266407), provides further insights into structure-property relationships. These compounds share the same 1-amino-2-ol functional group arrangement but differ in the length of the alkyl chain.

The length of the hydrocarbon tail influences physical properties like boiling point, melting point, and solubility. Generally, as the alkyl chain length increases, van der Waals forces become stronger, leading to higher boiling and melting points. Conversely, water solubility tends to decrease due to the increasing hydrophobicity of the molecule.

Functionally, the alkyl chain can exert steric and electronic effects on the reactivity of the amino and hydroxyl groups. A longer alkyl chain can create a more sterically hindered environment around the functional groups, potentially slowing down reaction rates. Electronically, the alkyl group is weakly electron-donating, which can slightly increase the nucleophilicity of the amino group.

These amino alcohols are widely used as chiral ligands and auxiliaries in asymmetric synthesis. alfa-chemistry.comacs.orgnih.gov Their effectiveness in inducing stereoselectivity is highly dependent on the specific structure of the amino alcohol and the reaction conditions.

| Property | 1-Aminopropan-2-ol | 1-Aminopentan-2-ol | This compound |

| Molecular Formula | C₃H₉NO nih.gov | C₅H₁₃NO nih.gov | C₇H₁₇NO |

| Molecular Weight | 75.11 g/mol nih.gov | 103.16 g/mol nih.gov | 131.22 g/mol |

| Boiling Point | ~160 °C | ~176 °C | Higher than 1-aminopentan-2-ol (estimated) |

| Solubility in Water | Soluble nih.gov | Soluble | Less soluble than 1-aminopentan-2-ol (estimated) |

Data for this table is sourced from chemical databases and extrapolated based on chemical principles.

Elucidation of Structure-Reactivity and Structure-Selectivity Relationships in the Amino Alcohol Class

The relationship between the structure of an amino alcohol and its reactivity or selectivity in a chemical transformation is a cornerstone of physical organic chemistry and catalyst design. Key structural features that govern these relationships include:

Relative Stereochemistry: In amino alcohols with multiple stereocenters, the relative configuration (e.g., syn vs. anti) of the amino and hydroxyl groups is critical. This arrangement dictates the conformational preferences of the molecule and the chelation geometry when it coordinates to a metal center in a catalyst.

Steric Hindrance: The size of the substituents on the carbon backbone and at the nitrogen atom significantly impacts the accessibility of the active sites. Bulky groups can enforce a specific reaction pathway by blocking others, thereby enhancing selectivity.

Electronic Properties: The electronic nature of the substituents can modulate the nucleophilicity of the amine and the Brønsted/Lewis acidity of the alcohol and its metal complexes.

Quantitative Structure-Selectivity Relationship (QSSR) models have been developed to predict the enantioselectivity of β-amino alcohol catalysts in reactions like the addition of diethylzinc (B1219324) to aldehydes. acs.orgresearchgate.netnih.gov These models often use computational methods to correlate structural parameters with experimentally observed selectivities, providing a powerful tool for understanding and predicting catalyst performance. acs.orgresearchgate.net

Implications for Rational Design of New Amino Alcohol-Based Reagents and Catalysts

A thorough understanding of the structure-property relationships within the amino alcohol class has profound implications for the rational design of new and improved reagents and catalysts. nih.govresearchgate.net By systematically modifying the structure of an amino alcohol, one can fine-tune its properties for a specific application.

For instance, in the development of chiral ligands for asymmetric catalysis, key design considerations include:

Scaffold Rigidity: Introducing cyclic structures or bulky groups can restrict conformational flexibility, leading to a more well-defined and selective catalytic pocket.

Tuning Electronic Properties: The introduction of electron-withdrawing or electron-donating groups on the amino alcohol backbone can alter the electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. rsc.org

Optimizing Steric Bulk: The size and shape of substituents can be tailored to create a chiral environment that effectively differentiates between the prochiral faces of a substrate, leading to high enantioselectivity.

The insights gained from comparative studies and structure-activity relationship analyses enable a more predictive and less empirical approach to the development of new amino alcohol-based reagents and catalysts for a wide range of chemical transformations. researchgate.netacs.orgnsf.gov

Industrial and Synthetic Scalability Considerations

Process Development for Large-Scale Synthesis of 1-Aminoheptan-2-ol (from patent literature)

One potential pathway for the large-scale synthesis of this compound could be adapted from processes developed for other chiral amino alcohols. This would typically involve the following key stages:

Starting Material Selection: The choice of readily available and cost-effective starting materials is crucial. For this compound, a plausible precursor would be 1-hydroxyheptan-2-one.

Asymmetric Reductive Amination: This is a key step to introduce the chiral amine group. This can be achieved using biocatalysis, employing enzymes such as amine dehydrogenases (AmDHs), or through chemocatalysis using chiral catalysts. Engineered AmDHs have shown significant promise in the synthesis of chiral amines from ketones, offering high enantioselectivity and operating under mild, environmentally friendly conditions. cell.com

Process Optimization: Each step of the synthesis must be optimized. This includes reaction conditions such as temperature, pressure, solvent, and catalyst loading. Design of Experiments (DoE) is often employed to systematically optimize these parameters to maximize yield and minimize impurities.

Purification: Downstream processing is critical to achieve the desired purity of the final product. This may involve crystallization, chromatography, or distillation. For pharmaceutical applications, stringent purity requirements necessitate highly efficient purification methods.

The development of a scalable synthesis is a complex process that requires a multidisciplinary approach, integrating chemistry, chemical engineering, and analytical sciences to deliver a process that is not only economically viable but also safe and sustainable. nih.gov

Table 1: Comparison of Potential Catalytic Systems for Asymmetric Reductive Amination

| Catalyst Type | Advantages | Disadvantages | Typical Reaction Conditions |

| Amine Dehydrogenases (AmDHs) | High enantioselectivity, mild reaction conditions, environmentally friendly (water as solvent) | Enzyme stability can be a concern, potential for substrate/product inhibition | Aqueous buffer, ambient temperature and pressure |

| Homogeneous Chiral Catalysts (e.g., Ru- or Rh-based) | High turnover numbers, well-understood mechanisms | Use of expensive and potentially toxic heavy metals, requires anhydrous solvents | Organic solvents, elevated pressure and temperature |

| Heterogeneous Chiral Catalysts | Ease of catalyst separation and recycling | Lower activity and enantioselectivity compared to homogeneous counterparts, potential for metal leaching | Varies depending on the catalyst and support |

Optimization of Chiral Resolution Processes for Industrial Production

When a racemic mixture of this compound is produced, an efficient chiral resolution process is required to isolate the desired enantiomer. Several techniques can be employed for industrial-scale chiral resolution, with the choice depending on factors such as the physical properties of the enantiomers and the desired purity.

Classical Resolution via Diastereomeric Salt Formation: This is a widely used method in industry. It involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com The desired enantiomer is then liberated from the salt by treatment with a base. The efficiency of this process depends heavily on the choice of resolving agent and crystallization solvent.

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer of the racemate, leaving the other enantiomer unreacted. This can be a highly efficient method, often providing high enantiomeric excess (>99% ee). rsc.org For example, an acyl transferase could be used to selectively acylate one enantiomer of this compound, allowing for the separation of the acylated and unreacted enantiomers.

Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be used to separate enantiomers. While this method offers high purity, it is often more expensive and less scalable than crystallization-based methods for large-scale production. However, for high-value products, it can be a viable option.

The optimization of these processes involves screening different resolving agents, solvents, enzymes, or chromatographic conditions to achieve the highest possible yield and enantiomeric purity in the most cost-effective manner.

Table 2: Overview of Chiral Resolution Techniques for this compound

| Resolution Method | Principle | Key Optimization Parameters |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Choice of resolving agent, solvent system, crystallization temperature and time. |

| Enzymatic Kinetic Resolution | Selective enzymatic transformation of one enantiomer, allowing for separation of the transformed and untransformed enantiomers. | Enzyme selection, reaction medium, temperature, pH, and reaction time. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Chiral stationary phase, mobile phase composition, flow rate, and temperature. |

Economic and Environmental Aspects of Production Methodologies (Green Chemistry Perspectives)

The principles of green chemistry are increasingly important in the pharmaceutical and chemical industries to minimize the environmental impact and improve the economic viability of manufacturing processes.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination, for example, generally has a high atom economy.

Use of Safer Chemicals: The use of hazardous reagents and solvents should be minimized or avoided. Biocatalytic processes, which are typically run in aqueous media under mild conditions, are often considered a greener alternative to traditional organic synthesis methods that may use toxic solvents and reagents. cell.com

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. The use of highly active catalysts, both chemical and biological, can help to lower the energy requirements of a process.

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. This can be achieved through the use of catalytic reactions, which reduce the amount of stoichiometric reagents and byproducts. The development of robust recycling programs for solvents and catalysts is also a key aspect of waste prevention.

Renewable Feedstocks: While not always feasible, the use of renewable starting materials is a key goal of green chemistry. Research into the production of chemical intermediates from biomass is an active area of investigation.

By incorporating these green chemistry principles into the process development for this compound, it is possible to create a manufacturing process that is not only more environmentally friendly but also more economically competitive in the long term.

Table 3: Green Chemistry Metrics for Evaluating Production Processes

| Metric | Description | Goal |

| Process Mass Intensity (PMI) | The total mass of materials used (water, organic solvents, raw materials, reagents, process aids) divided by the mass of the final product. | Minimize |

| E-Factor | The mass of waste produced per unit of product. | Minimize |

| Atom Economy | The molecular weight of the desired product divided by the sum of the molecular weights of all reactants. | Maximize |

| Solvent Intensity | The total mass of solvent used divided by the mass of the final product. | Minimize |

Future Research Directions and Emerging Applications

Development of Novel Biocatalytic Pathways for Sustainable Production

The demand for greener and more sustainable chemical manufacturing processes has spurred significant interest in biocatalysis. Enzymes offer a highly selective and efficient alternative to traditional chemical synthesis, operating under mild conditions and reducing the environmental footprint. mdpi.comnih.govspringernature.com Future research in the biocatalytic production of 1-aminoheptan-2-ol is expected to focus on several key areas:

Enzyme Discovery and Engineering: The discovery of novel enzymes from diverse microbial sources with inherent activity towards the synthesis of amino alcohols is a primary objective. nih.govfrontiersin.org Techniques such as genome mining and metagenomic screening will be instrumental in identifying new biocatalysts. Furthermore, protein engineering and directed evolution can be employed to enhance the activity, stability, and substrate specificity of existing enzymes, tailoring them for the efficient synthesis of this compound. mdpi.comnih.gov

Whole-Cell Biotransformation: Utilizing whole-cell biocatalysts offers several advantages, including the protection of enzymes within a cellular environment and the inherent presence of cofactor regeneration systems. mdpi.com Research will likely focus on engineering microbial strains, such as Escherichia coli, to express the necessary enzymatic pathways for the direct conversion of simple feedstocks into this compound. mdpi.com

| Research Focus | Key Objectives | Potential Impact |

| Enzyme Discovery | Identify novel transaminases and dehydrogenases with activity towards heptan-2-one or related precursors. | Expansion of the biocatalytic toolbox for amino alcohol synthesis. |

| Protein Engineering | Enhance enzyme stability, activity, and enantioselectivity for this compound synthesis. | Development of highly efficient and robust biocatalysts for industrial applications. |

| Cascade Reactions | Design and optimize multi-enzyme systems for the one-pot synthesis of this compound. | Increased process efficiency and reduced production costs. |

| Whole-Cell Systems | Engineer microbial hosts for the de novo biosynthesis of this compound from renewable resources. | Sustainable and cost-effective production of the target compound. |

Exploration of Advanced Catalytic Systems for Enhanced Enantioselectivity

Achieving high levels of enantioselectivity is crucial for the application of chiral molecules in pharmaceuticals and other specialized fields. While significant progress has been made in the asymmetric synthesis of amino alcohols, the development of more efficient and versatile catalytic systems remains an active area of research. rsc.orgresearchgate.net

Future efforts in this domain will likely concentrate on:

Novel Chiral Ligands and Catalysts: The design and synthesis of new chiral ligands are fundamental to advancing asymmetric catalysis. polyu.edu.hknih.gov Research will focus on developing ligands that can form highly active and selective metal complexes for the asymmetric reduction of α-amino ketones or the asymmetric amination of corresponding diols, leading to enantiopure this compound. rsc.orgresearchgate.net The exploration of catalysts based on earth-abundant and non-toxic metals is also a growing trend.

Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. nih.gov The development of novel chiral organic molecules, such as proline derivatives or chiral phosphoric acids, that can catalyze the enantioselective synthesis of this compound will be a key research direction.

Photoredox Catalysis: The use of visible light to drive chemical reactions has opened up new avenues in organic synthesis. nih.gov The development of photoredox-catalyzed methods for the asymmetric synthesis of β-amino alcohols, potentially applicable to this compound, could provide novel and efficient synthetic routes. nih.gov

| Catalytic System | Approach | Desired Outcome for this compound Synthesis |

| Metal Catalysis | Development of new chiral ligands for transition metals (e.g., Ruthenium, Iridium, Copper). rsc.orgresearchgate.net | Highly enantioselective and diastereoselective synthesis with high yields. |

| Organocatalysis | Design of novel chiral organic catalysts (e.g., based on chiral amines or Brønsted acids). nih.gov | Metal-free, environmentally friendly synthesis with excellent stereocontrol. |

| Photoredox Catalysis | Utilization of light-mediated reactions with chiral catalysts. nih.gov | Novel reaction pathways for the asymmetric synthesis under mild conditions. |

Application of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by accelerating discovery and optimizing processes. researchgate.netrjptonline.org For this compound, these computational tools can be applied in several impactful ways:

Reaction Prediction and Optimization: ML models can be trained on large datasets of chemical reactions to predict the outcome of new transformations. rjptonline.orgnih.gov This can be used to identify the most promising reaction conditions (catalyst, solvent, temperature) for the synthesis of this compound, thereby reducing the need for extensive experimental screening. rjptonline.org

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel synthetic routes to this compound, potentially uncovering more efficient and cost-effective pathways that may not be obvious to human chemists.

Predicting Chemical Properties and Reactivity: Machine learning models can predict various physicochemical properties and the reactivity of this compound in different chemical environments. nih.gov This information is valuable for designing new applications and understanding its behavior in complex systems.

De Novo Design of Catalysts: AI algorithms can be used to design new chiral catalysts with optimized structures for the enantioselective synthesis of this compound. researchgate.net

| AI/ML Application | Description | Benefit for this compound Research |

| Reaction Outcome Prediction | Training models to predict the yield and enantioselectivity of synthetic reactions. rjptonline.orgnih.gov | Rapid optimization of synthesis protocols and reduced experimental effort. |

| Retrosynthetic Analysis | Using AI to generate and evaluate potential synthetic pathways. | Discovery of novel and more efficient routes to this compound. |

| Property Prediction | Predicting physical, chemical, and biological properties of the molecule. nih.gov | Faster screening for potential applications and understanding of molecular behavior. |

| Catalyst Design | In silico design and optimization of chiral catalysts for asymmetric synthesis. researchgate.net | Accelerated development of highly effective catalysts. |

Integration with Flow Chemistry and Automated Synthesis Paradigms

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. mdpi.comsterlingpharmasolutions.comaurigeneservices.comnih.gov The application of these technologies to the synthesis of this compound is a promising area for future research.

Continuous-Flow Synthesis: Developing robust and scalable continuous-flow processes for the synthesis of this compound can lead to higher yields, improved purity, and reduced reaction times. contractpharma.com This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. sterlingpharmasolutions.comcontractpharma.com

Automated Synthesis Platforms: The integration of flow reactors with automated control and analysis systems can enable high-throughput screening of reaction conditions and rapid process optimization. nih.govamidetech.comchemrxiv.org These automated platforms can accelerate the development of efficient synthetic routes to this compound.

| Technology | Implementation in this compound Synthesis | Advantages |

| Flow Chemistry | Continuous production in microreactors or tubular reactors. aurigeneservices.com | Improved safety, better process control, higher yields, and easier scale-up. mdpi.comsterlingpharmasolutions.com |

| Automated Synthesis | Robotic platforms for high-throughput reaction screening and optimization. nih.govamidetech.comchemrxiv.org | Accelerated development of optimal synthetic protocols. |

| Telescoped Synthesis | Coupling multiple reaction steps in a continuous flow system. aurigeneservices.com | Reduced waste, shorter production times, and increased overall efficiency. |

Discovery of Undiscovered Reactivity Patterns and Synthetic Utilities

While this compound is a valuable chiral building block, its full synthetic potential may not yet be realized. Future research will likely focus on exploring its reactivity in novel chemical transformations and its utility in the synthesis of complex molecules.

Novel Transformations: Investigating the participation of this compound in a wider range of chemical reactions could lead to the discovery of new synthetic methodologies. This includes exploring its use in multicomponent reactions, C-H activation reactions, and novel cyclization strategies.

Catalyst and Ligand Development: The chiral backbone of this compound makes it an attractive scaffold for the development of new chiral ligands and organocatalysts. polyu.edu.hk Research in this area could lead to the discovery of highly effective catalysts for a variety of asymmetric transformations.

Synthesis of Bioactive Molecules: The structural motif of this compound is present in or can be a precursor to various biologically active compounds. Future synthetic efforts may target the use of this compound as a key intermediate in the total synthesis of natural products and pharmaceutical agents.

Q & A

Basic: What synthetic routes are feasible for synthesizing 1-Aminoheptan-2-ol from aldehyde precursors?

Methodological Answer:

A multi-step approach can be adapted from analogous amino alcohol syntheses. For example, starting with heptanal:

Aldol condensation : React heptanal with a secondary amine (e.g., benzylamine) under acidic conditions to form an imine intermediate.

Reductive amination : Reduce the imine using sodium cyanoborohydride (NaBH3CN) to introduce the amino group.

Hydroxylation : Introduce the hydroxyl group via epoxidation followed by acid-catalyzed ring opening, ensuring regioselectivity at the C2 position.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Validate purity via NMR and HPLC .

Basic: What physicochemical properties of this compound are critical for solubility and stability studies?

Methodological Answer:

Key properties include:

- Polarity : The presence of hydroxyl and amino groups increases hydrophilicity. Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility.

- pKa values : Determine via potentiometric titration to assess protonation states (expected pKa ~9.5 for the amino group, ~14 for the hydroxyl group).

- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>150°C suggested for safe handling).

- Hygroscopicity : Evaluate via dynamic vapor sorption (DVS) to design moisture-controlled storage .

Advanced: How can stereochemical challenges in synthesizing enantiomerically pure this compound be resolved?

Methodological Answer:

Chiral catalysts : Use Sharpless asymmetric aminohydroxylation with osmium tetroxide and chiral ligands (e.g., (DHQ)2PHAL) to control stereochemistry.

Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer from a racemic mixture.

Chiral chromatography : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase to separate enantiomers. Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC .

Advanced: How should researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

Source evaluation : Cross-reference data from authoritative databases (e.g., PubChem, ECHA) while excluding non-peer-reviewed platforms .

Experimental replication : Conduct acute toxicity assays (OECD 423) using standardized protocols. Compare LD50 values across rodent models (e.g., Sprague-Dawley rats vs. Swiss mice).

Contextual analysis : Assess differences in exposure routes (oral vs. dermal), purity of test compounds, and solvent carriers used in prior studies .

Handling: What safety protocols are essential for laboratory handling of this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. For aerosol-prone steps, use a NIOSH-approved N95 respirator .

- Ventilation : Work in a fume hood with face velocity ≥100 ft/min to prevent inhalation exposure.

- Spill management : Neutralize spills with activated carbon or vermiculite. Avoid water to prevent environmental contamination .

- Storage : Keep in amber glass bottles under nitrogen at 4°C to minimize oxidation .

Advanced: How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

pH stability : Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via LC-MS over 72 hours.

Thermal stress testing : Use an oil bath to heat samples (40–100°C) and analyze decomposition products using GC-MS.

Light sensitivity : Expose to UV (254 nm) and visible light in quartz cells; track photodegradation kinetics with UV-Vis spectroscopy .

Basic: What analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR : 1H/13C NMR in D2O or CDCl3 to confirm structure (e.g., δ 3.5 ppm for C2-OH, δ 1.8 ppm for NH2).

- FT-IR : Identify functional groups (broad peak ~3350 cm⁻¹ for -OH/-NH2 stretches).

- Mass spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]+ (expected m/z = 132.2).

- XRD : For crystalline derivatives, determine spatial configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.